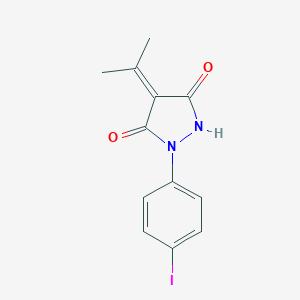
4-bromo-N-(5-methyl-1,2-oxazol-3-yl)-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-(5-methyl-1,2-oxazol-3-yl)-3-nitrobenzamide is a chemical compound with the molecular formula C10H8BrN3O3 It is characterized by the presence of a bromine atom, a nitro group, and an isoxazole ring attached to a benzamide core
Preparation Methods
The synthesis of 4-bromo-N-(5-methyl-1,2-oxazol-3-yl)-3-nitrobenzamide typically involves multiple steps. One common synthetic route includes:
Bromination: The addition of a bromine atom to the benzene ring.
Formation of Isoxazole Ring: The isoxazole ring is formed through a cyclization reaction involving appropriate precursors.
Amidation: The final step involves the formation of the benzamide by reacting the intermediate with an amine.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency and scalability .
Chemical Reactions Analysis
4-bromo-N-(5-methyl-1,2-oxazol-3-yl)-3-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the isoxazole ring, leading to the formation of different oxidation products.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-bromo-N-(5-methyl-1,2-oxazol-3-yl)-3-nitrobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-bromo-N-(5-methyl-1,2-oxazol-3-yl)-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group and isoxazole ring are key functional groups that contribute to its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar compounds to 4-bromo-N-(5-methyl-1,2-oxazol-3-yl)-3-nitrobenzamide include:
4-bromo-2-(((5-methyl-3-isoxazolyl)imino)methyl)phenol: This compound shares the bromine and isoxazole features but differs in the functional groups attached to the benzene ring.
4-bromo-3,5-dimethyl-benzamide: This compound has a similar bromine substitution but lacks the nitro group and isoxazole ring.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
313260-00-3 |
|---|---|
Molecular Formula |
C11H8BrN3O4 |
Molecular Weight |
326.1g/mol |
IUPAC Name |
4-bromo-N-(5-methyl-1,2-oxazol-3-yl)-3-nitrobenzamide |
InChI |
InChI=1S/C11H8BrN3O4/c1-6-4-10(14-19-6)13-11(16)7-2-3-8(12)9(5-7)15(17)18/h2-5H,1H3,(H,13,14,16) |
InChI Key |
LMUSLBILOUXFFD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)NC(=O)C2=CC(=C(C=C2)Br)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC(=C(C=C2)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-chloro-6-ethoxy-4-[(2-(2-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B401542.png)

![3-{2-[(2,2-Diphenylcyclopropyl)carbonyl]carbohydrazonoyl}phenyl 3-(2-furyl)acrylate](/img/structure/B401547.png)


![4-Bromo-2-{2-[(4-iodo-2,6-dimethylphenoxy)acetyl]carbohydrazonoyl}phenyl 3-(2-furyl)acrylate](/img/structure/B401551.png)


![(4Z)-4-[(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-1-phenylpyrazolidine-3,5-dione](/img/structure/B401556.png)



